molecular formula C14H13NOS B13997100 1-Phenyl-2-pyridin-2-ylsulfanylpropan-1-one CAS No. 46811-21-6

1-Phenyl-2-pyridin-2-ylsulfanylpropan-1-one

Cat. No.: B13997100
CAS No.: 46811-21-6
M. Wt: 243.33 g/mol
InChI Key: ICAQCWAMGXRFTJ-UHFFFAOYSA-N
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Description

1-Phenyl-2-pyridin-2-ylsulfanylpropan-1-one is an organic compound that features a phenyl group, a pyridine ring, and a sulfanyl group attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-2-pyridin-2-ylsulfanylpropan-1-one typically involves the reaction of 2-bromopyridine with thiophenol in the presence of a base, followed by the addition of phenylacetone. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like palladium or copper to facilitate the coupling reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-2-pyridin-2-ylsulfanylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The phenyl and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols, are frequently employed.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Secondary alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-Phenyl-2-pyridin-2-ylsulfanylpropan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological targets.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-Phenyl-2-pyridin-2-ylsulfanylpropan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. Pathways involved could include inhibition of specific enzymes or activation of signaling cascades, leading to the desired biological effect.

Comparison with Similar Compounds

    1-Pyridin-2-yl-propan-2-one: Shares the pyridine and propanone structure but lacks the phenyl and sulfanyl groups.

    2-(Pyridin-2-yl)pyrimidine derivatives: Contain a pyridine ring and exhibit similar biological activities.

Uniqueness: 1-Phenyl-2-pyridin-2-ylsulfanylpropan-1-one is unique due to the presence of both phenyl and sulfanyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for developing new therapeutic agents and materials.

Properties

CAS No.

46811-21-6

Molecular Formula

C14H13NOS

Molecular Weight

243.33 g/mol

IUPAC Name

1-phenyl-2-pyridin-2-ylsulfanylpropan-1-one

InChI

InChI=1S/C14H13NOS/c1-11(17-13-9-5-6-10-15-13)14(16)12-7-3-2-4-8-12/h2-11H,1H3

InChI Key

ICAQCWAMGXRFTJ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC=CC=C1)SC2=CC=CC=N2

Origin of Product

United States

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